

Head-to-head comparison of different analytical methods for GS-704277

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A Head-to-Head Comparison of Analytical Methods for GS-704277

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Remdesivir is a phosphoramidate prodrug that is rapidly metabolized in plasma to its active nucleoside analog, GS-441524, via the intermediate metabolite **GS-704277**.[1] Accurate and precise quantification of these analytes is critical for pharmacokinetic and pharmacodynamic studies. Due to the complex nature of biological matrices and the low concentrations of these metabolites, UPLC-MS/MS has emerged as the gold standard for their analysis, offering high sensitivity and selectivity.

Comparative Performance of the Validated UPLC-MS/MS Method

While a variety of analytical techniques exist, the literature predominantly supports a validated UPLC-MS/MS method for the simultaneous quantification of RDV, GS-441524, and **GS-704277** in human plasma.[1][2] A head-to-head comparison of this method's performance for each of these analytes is summarized below.



Parameter	GS-704277	Remdesivir (RDV)	GS-441524
Calibration Range (ng/mL)	2–2000	4–4000	2–2000
Intra-day Precision (%CV)	< 6.6%	< 6.6%	< 6.6%
Inter-day Precision (%CV)	< 6.6%	< 6.6%	< 6.6%
Accuracy (%RE)	±11.5%	±11.5%	±11.5%
Long-term Stability (-70°C)	257 days	392 days	392 days

Data sourced from a validated method for determination in acidified human plasma.[1][2]

The UPLC-MS/MS method demonstrates excellent linearity, precision, and accuracy for **GS-704277**, well within the acceptance criteria of regulatory guidelines. Notably, the performance is comparable to that for RDV and GS-441524, allowing for the simultaneous and reliable measurement of all three analytes in a single analytical run.

Experimental Protocols

A detailed experimental protocol for the validated UPLC-MS/MS method is provided to facilitate its implementation in other laboratories.

Sample Preparation

- Stabilization: Due to the instability of the analytes in plasma, samples are stabilized by treatment with diluted formic acid.
- Thawing: Frozen clinical study samples, calibration standards, and quality control (QC) samples are thawed and allowed to equilibrate in an ice bath.
- Protein Precipitation: A simple protein precipitation is carried out to extract the analytes from the plasma matrix.



Liquid Chromatography

- Column: Acquity UPLC HSS T3 column (2.1 × 50 mm, 1.8 μm)
- Mobile Phase A: 10 mM ammonium formate in 5% methanol, pH 2.5
- Mobile Phase B: 100% methanol
- Flow Rate: Not specified
- Run Time: 3.4 minutes
- Gradient Elution: A gradient elution program is used to achieve chromatographic separation.

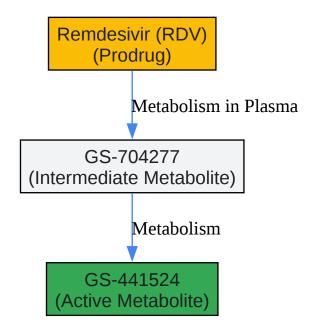
Mass Spectrometry

- Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
- Ionization Mode for GS-704277: Negative Electrospray Ionization (ESI-)
- Ionization Mode for RDV and GS-441524: Positive Electrospray Ionization (ESI+)
- Key Strategy: To enhance sensitivity and minimize carryover, separate injections are performed for each analyte with different ESI modes and organic gradients.

Visualizing the Metabolic Pathway and Analytical Workflow

To further aid researchers, diagrams illustrating the metabolic conversion of Remdesivir and the general experimental workflow are provided below.

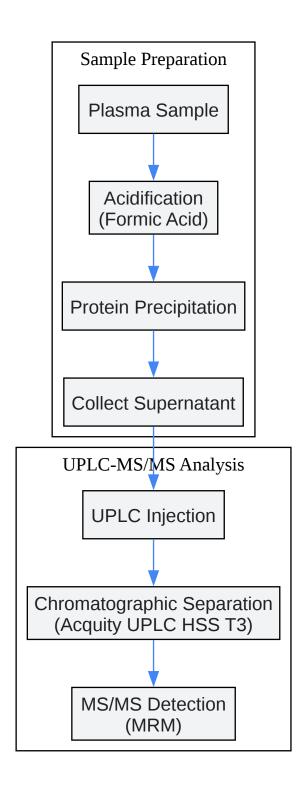




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Caption: Metabolic pathway of Remdesivir to GS-704277 and GS-441524.





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Caption: General experimental workflow for the UPLC-MS/MS analysis of GS-704277.



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References

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- 2. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies PubMed [pubmed.ncbi.nlm.nih.gov]
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